molecular formula C17H12N2O4S2 B4936241 3,4-Bis(thiophene-2-amido)benzoic acid

3,4-Bis(thiophene-2-amido)benzoic acid

Cat. No.: B4936241
M. Wt: 372.4 g/mol
InChI Key: SYWPEXRTDBIURQ-UHFFFAOYSA-N
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Description

3,4-Bis(thiophene-2-amido)benzoic acid is a compound that features a benzoic acid core substituted with two thiophene-2-amido groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3,4-Bis(thiophene-2-amido)benzoic acid, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions. For instance, the Gewald reaction involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(thiophene-2-amido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Bis(thiophene-2-amido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(thiophene-2-amido)benzoic acid involves its interaction with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, potentially inhibiting their activity. The amido groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(thiophene-2-amido)benzoic acid is unique due to the presence of two thiophene-2-amido groups, which can enhance its electronic properties and binding interactions. This makes it particularly valuable in applications requiring high specificity and efficiency .

Properties

IUPAC Name

3,4-bis(thiophene-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c20-15(13-3-1-7-24-13)18-11-6-5-10(17(22)23)9-12(11)19-16(21)14-4-2-8-25-14/h1-9H,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWPEXRTDBIURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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